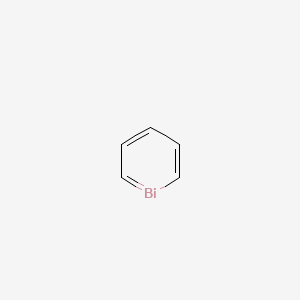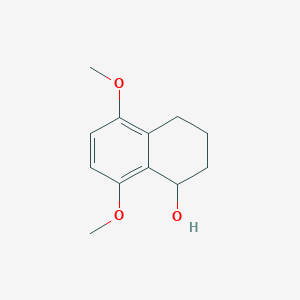
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol: is an organic compound with the molecular formula C12H16O3. It is a derivative of tetrahydronaphthalene, featuring methoxy groups at the 5 and 8 positions and a hydroxyl group at the 1 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5,8-dimethoxy-1-tetralone.
Reduction: The ketone group in 5,8-dimethoxy-1-tetralone is reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and purification techniques may vary based on cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products:
Oxidation: 5,8-Dimethoxy-1-tetralone
Reduction: 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its methoxy and hydroxyl groups make it a versatile molecule for biochemical studies.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the methoxy groups, making it less versatile in chemical reactions.
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical and biological properties.
5,8-Dimethoxy-1-tetralone: Contains a ketone group instead of a hydroxyl group, making it more reactive in oxidation-reduction reactions.
Uniqueness: 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
4676-60-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h6-7,9,13H,3-5H2,1-2H3 |
InChI Key |
DCAJLZKKHXCTQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC(C2=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



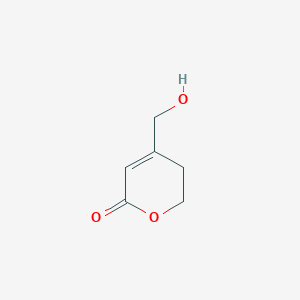




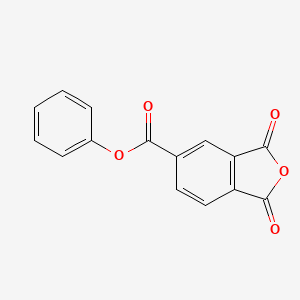
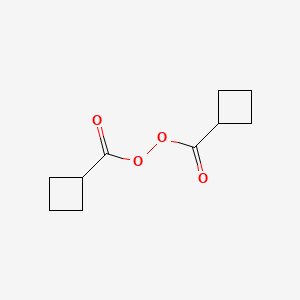
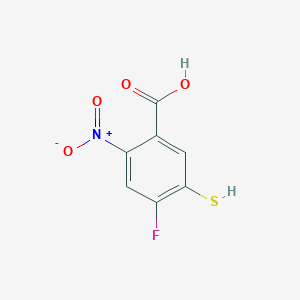
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
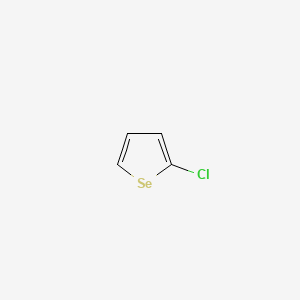
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
